
Cyclohexyl nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl nonanoate, also known as nonanoic acid, cyclohexyl ester, is an organic compound with the molecular formula C₁₅H₂₈O₂. It is an ester formed from the reaction between cyclohexanol and nonanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexyl nonanoate can be synthesized through the esterification reaction between cyclohexanol and nonanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of cyclohexanol and nonanoic acid into a reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl nonanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid and cyclohexanol.
Reduction: Cyclohexanol and nonanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl nonanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Wirkmechanismus
The mechanism of action of cyclohexyl nonanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclohexanol and nonanoic acid, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug formulations or as a reagent in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl nonanoate can be compared with other similar esters, such as:
Cyclohexyl acetate: Similar ester with acetate instead of nonanoate.
Cyclohexyl propionate: Ester with propionate group.
Cyclohexyl butyrate: Ester with butyrate group.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its longer carbon chain compared to other esters like cyclohexyl acetate or cyclohexyl propionate results in different solubility, boiling point, and reactivity characteristics.
Eigenschaften
CAS-Nummer |
1551-41-3 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
cyclohexyl nonanoate |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-10-13-15(16)17-14-11-8-7-9-12-14/h14H,2-13H2,1H3 |
InChI-Schlüssel |
ZXGCFXPVWOGXMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


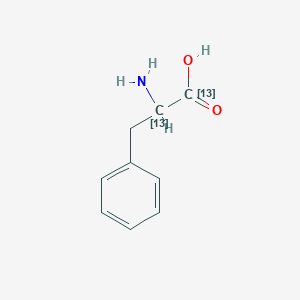
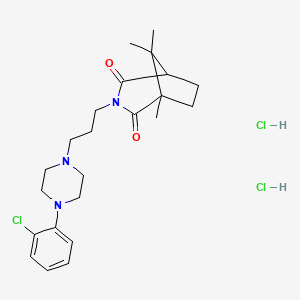
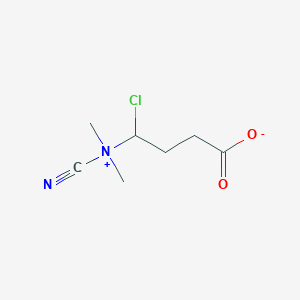
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
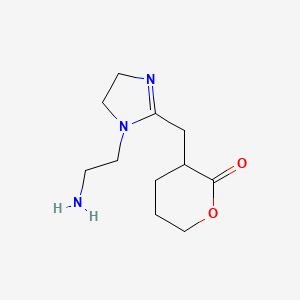

![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)

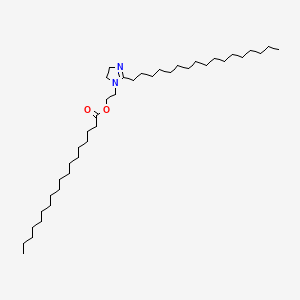


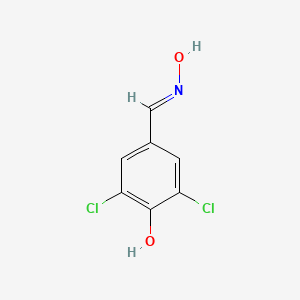
![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
